molecular formula C30H31ClN2O2RuS B1435758 (S,S)-Teth-TsDpen RuCl CAS No. 851051-43-9

(S,S)-Teth-TsDpen RuCl

Cat. No.: B1435758
CAS No.: 851051-43-9
M. Wt: 620.2 g/mol
InChI Key: MDABGVLQRDDWLY-ARDORAJISA-M
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Description

(S,S)-Teth-TsDpen RuCl, also known as [N-[(1S,2S)-2-(Amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chloro[(1,2,3,4,5,6-η)-1,3,5-trimethylbenzene]-ruthenium, is a ruthenium-based complex. This compound is known for its application in asymmetric catalysis, particularly in the hydrogenation of ketones and imines.

Mechanism of Action

Target of Action

The primary target of (S,S)-Teth-TsDpen RuCl is the process of asymmetric transfer hydrogenation of a variety of imines . The compound acts as a chiral diamine ligand complexed with ruthenium .

Mode of Action

This compound interacts with its targets by facilitating the asymmetric transfer hydrogenation process . This process involves the addition of hydrogen to an unsaturated molecule from a sacrificial hydrogen donor other than H2, usually with the aid of a catalyst . The use of readily available, inexpensive, and easy-to-handle hydrogen donors avoids the risks associated with hazardous pressurized hydrogen .

Biochemical Pathways

It is known that the compound plays a crucial role in the asymmetric transfer hydrogenation of imines . This process is a key part of various biochemical reactions and pathways, particularly those involving the reduction of carbonyls, imines, alkenes, and alkynes .

Result of Action

The primary result of the action of this compound is the facilitation of the asymmetric transfer hydrogenation of a variety of imines . This results in the production of a variety of chiral secondary alcohols in high enantiomeric excess .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the N coordination environment can be controlled by changing the pyrolysis temperature . Low N coordination number (Ru–N 2, Ru–N 3) exhibited excellent catalytic activity and stability compared to RuCl 3 catalyst .

Preparation Methods

The synthesis of (S,S)-Teth-TsDpen RuCl involves the reaction of ruthenium chloride with (S,S)-TsDpen (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) in the presence of mesitylene. The reaction is typically carried out under inert conditions to prevent oxidation. The product is then purified through recrystallization or chromatography to achieve a high purity level .

Chemical Reactions Analysis

(S,S)-Teth-TsDpen RuCl primarily undergoes catalytic hydrogenation reactions. It is used in the reduction of ketones and imines to their corresponding alcohols and amines, respectively. Common reagents used in these reactions include hydrogen gas and formic acid. The reaction conditions often involve mild temperatures and pressures, making it a versatile catalyst in organic synthesis .

Scientific Research Applications

(S,S)-Teth-TsDpen RuCl has a wide range of applications in scientific research:

Comparison with Similar Compounds

(S,S)-Teth-TsDpen RuCl is unique due to its high enantioselectivity and efficiency in catalytic hydrogenation. Similar compounds include:

These compounds share similar catalytic properties but differ in their ligand structures and enantioselectivity, making this compound a unique and valuable catalyst in asymmetric synthesis.

Properties

CAS No.

851051-43-9

Molecular Formula

C30H31ClN2O2RuS

Molecular Weight

620.2 g/mol

IUPAC Name

[(1S,2S)-1,2-diphenyl-2-(3-phenylpropylamino)ethyl]-(4-methylphenyl)sulfonylazanide;ruthenium(2+);chloride

InChI

InChI=1S/C30H31N2O2S.ClH.Ru/c1-24-19-21-28(22-20-24)35(33,34)32-30(27-17-9-4-10-18-27)29(26-15-7-3-8-16-26)31-23-11-14-25-12-5-2-6-13-25;;/h2-10,12-13,15-22,29-31H,11,14,23H2,1H3;1H;/q-1;;+2/p-1/t29-,30-;;/m0../s1

InChI Key

MDABGVLQRDDWLY-ARDORAJISA-M

SMILES

CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)[N-]CCCC4=CC=CC=C4.Cl[Ru+2]

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)[N-][C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)NCCCC4=CC=CC=C4.[Cl-].[Ru+2]

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)NCCCC4=CC=CC=C4.[Cl-].[Ru+2]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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